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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Amino-6-fluorobenzaldehyde (C7HsFNO), a key building block in organic synthesis. Due to
the limited availability of public experimental spectra for this specific compound, this guide
presents predicted and estimated data based on the analysis of structurally similar compounds
and established spectroscopic principles. This document serves as a valuable resource for the
characterization and quality control of 2-Amino-6-fluorobenzaldehyde in a research and
development setting.

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables summarize the predicted chemical shifts (d) for the *H and 3C nuclei of 2-
Amino-6-fluorobenzaldehyde. These predictions are based on the analysis of related
compounds such as 2-aminobenzaldehyde, 2-fluorobenzaldehyde, and other substituted
benzaldehydes.

Table 1: Predicted *H NMR Spectral Data for 2-Amino-6-fluorobenzaldehyde
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehydic proton (-
~9.8-10.2 Singlet (s) 1H
CHO)

~72-7.4 Triplet (t) 1H Aromatic proton (H-4)
~6.4-6.6 Doublet (d) 1H Aromatic proton (H-5)
~6.3-6.5 Doublet (d) 1H Aromatic proton (H-3)
~45-55 Broad Singlet (br s) 2H Amino protons (-NHz2)

Table 2: Predicted 3C NMR Spectral Data for 2-Amino-6-fluorobenzaldehyde

Chemical Shift (6, ppm) Assignment

~190 - 194 Carbonyl carbon (C=0)

~160 - 164 (d, QJCF = 240-250 Hz) C-F

~150 - 154 C-NH:

~135-138 Aromatic CH (C-4)

~118 - 122 Aldehyde-substituted carbon (C-1)
~110 - 114 (d, 2JCF = 20-25 Hz) Aromatic CH (C-5)

~108 - 112 (d, 2JCF = 20-25 Hz) Aromatic CH (C-3)

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom. The coupling constants
(J) are estimated values.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
following table lists the expected characteristic absorption bands for 2-Amino-6-
fluorobenzaldehyde.
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Table 3: Predicted IR Spectral Data for 2-Amino-6-fluorobenzaldehyde

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

3450 - 3300 Medium, Sharp (two bands) )
and symmetric)
3100 - 3000 Medium Aromatic C-H stretching
) Aldehydic C-H stretching
2850 - 2750 Medium (two bands) i
(Fermi resonance)
1680 - 1660 Strong C=0 stretching (aldehyde)
N-H bending and C=C
1620 - 1580 Strong ] )
aromatic stretching
1500 - 1450 Medium C=C aromatic stretching
1250 - 1200 Strong C-F stretching
1350 - 1250 Strong Aromatic C-N stretching

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Amino-6-fluorobenzaldehyde (molar mass: 139.13 g/mol ), the

following fragments are anticipated in an electron ionization (El) mass spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Amino-6-

fluorobenzaldehyde
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m/z Ratio Proposed Fragment lon
139 [M]* (Molecular ion)

138 [M-H]*

111 [M-COJ*

110 [M-CHOJ*

94 [CeHsF]*

83 [M-CO, HCNJ*

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific

parameters may require optimization.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Amino-6-fluorobenzaldehyde in approximately
0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm). Transfer the solution to a 5 mm
NMR tube.[1]

H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and 16-32 scans.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024
or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-
to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.
Phase and baseline correct the spectrum and calibrate the chemical shift scale to the
internal standard.
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Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-Amino-6-
fluorobenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet
using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact between the sample and the
crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1. Collect a
background spectrum of the empty sample holder (or KBr pellet) and subtract it from the
sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of 2-Amino-6-fluorobenzaldehyde in a
volatile organic solvent such as methanol or acetonitrile.

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion, a direct insertion probe, or through a gas chromatograph
(GC-MS).

Data Acquisition (Electron lonization - El): Acquire the mass spectrum using a standard
electron ionization energy of 70 eV. Set the mass analyzer to scan over a relevant m/z range
(e.g., 40-200 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Amino-6-fluorobenzaldehyde.
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General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-6-
fluorobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111952#2-amino-6-fluorobenzaldehyde-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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